![molecular formula C22H19ClN6O4 B2842931 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251599-74-2](/img/structure/B2842931.png)
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19ClN6O4 and its molecular weight is 466.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several functional groups that contribute to its biological activity. Its structure includes:
- Amino group
- Triazole ring
- Oxazole ring
- Chlorophenyl substituent
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Antifungal Activity
The compound has shown promising antifungal properties by inhibiting the growth of fungal pathogens. It targets specific enzymes involved in ergosterol biosynthesis, particularly lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.
Antiparasitic Activity
Studies have demonstrated that derivatives of this compound can suppress parasite burdens in models infected with Trypanosoma cruzi, the causative agent of Chagas' disease. This suggests potential as a therapeutic agent against protozoan infections.
Anticancer Potential
Preliminary investigations have indicated that the compound may possess anticancer properties. It appears to inhibit certain kinases and signaling pathways that are critical for cancer cell proliferation and survival.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme inhibition : By inhibiting key enzymes involved in metabolic pathways.
- Receptor modulation : Potentially affecting receptor-mediated signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antifungal | Inhibition of CYP51 | |
Antiparasitic | Suppression of T. cruzi burden | |
Anticancer | Kinase inhibition |
Case Study: Antifungal Efficacy
In a study evaluating the antifungal properties of the compound against various fungal strains, it was found that concentrations as low as 10 µg/mL were effective in inhibiting growth. The mechanism was linked to the disruption of ergosterol biosynthesis pathways, leading to increased membrane permeability and cell lysis.
Case Study: Antiparasitic Effects
In vivo studies using murine models infected with T. cruzi showed that treatment with the compound resulted in a significant reduction in parasitemia levels compared to untreated controls. The reduction was dose-dependent and highlighted the potential for developing new treatments for Chagas' disease.
Eigenschaften
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4/c1-12-16(26-22(33-12)13-3-2-4-14(23)9-13)11-29-20(24)19(27-28-29)21(30)25-15-5-6-17-18(10-15)32-8-7-31-17/h2-6,9-10H,7-8,11,24H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRJIZKYHSGPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.